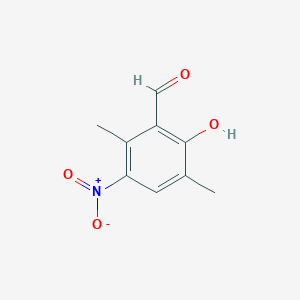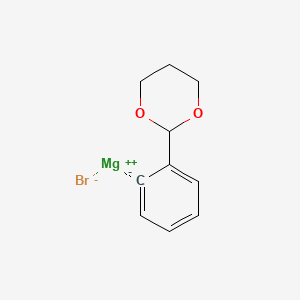
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide
描述
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has a molecular formula of C10H11BrMgO2 and a molecular weight of 267.4 g/mol .
准备方法
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide can be synthesized through a Grignard reaction. This involves the reaction of 2-bromophenylmagnesium bromide with 1,3-dioxane under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction . The reaction is usually performed in a solvent like tetrahydrofuran (THF) to facilitate the formation of the Grignard reagent .
化学反应分析
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Addition Reactions: It can participate in Grignard addition reactions with carbonyl compounds to form alcohols.
Substitution Reactions: It can react with various electrophiles to form substituted aromatic compounds.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include aldehydes, ketones, and esters. The major products formed from these reactions are typically alcohols and substituted aromatic compounds .
科学研究应用
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to prepare biologically active compounds, such as antimalarial drugs.
Medicine: It is involved in the synthesis of compounds with potential medicinal properties.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, such as aldehydes and ketones, which undergo nucleophilic addition to form alcohols .
相似化合物的比较
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and ethylmagnesium bromide. While all these compounds are used to form carbon-carbon bonds, this compound is unique due to the presence of the 1,3-dioxane ring, which can provide additional stability and reactivity in certain reactions .
Similar compounds include:
- Phenylmagnesium bromide
- Ethylmagnesium bromide
- 2-(1,3-Dioxan-2-yl)ethylmagnesium bromide
This compound’s unique structure and reactivity make it a valuable tool in organic synthesis and various scientific research applications.
属性
IUPAC Name |
magnesium;2-phenyl-1,3-dioxane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-3,5,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIMYLSCGNDWDY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=CC=[C-]2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


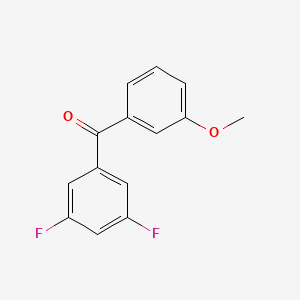
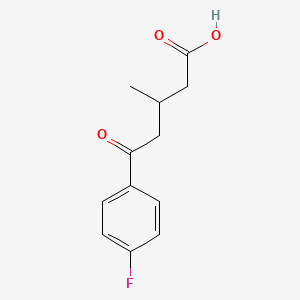
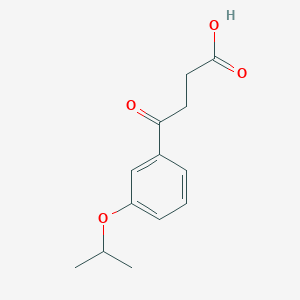
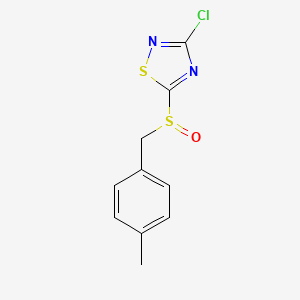
![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B3416583.png)
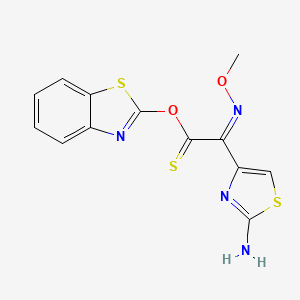
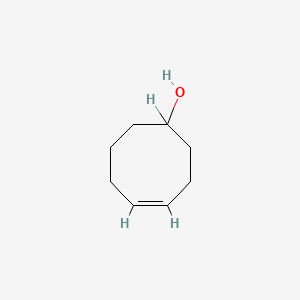
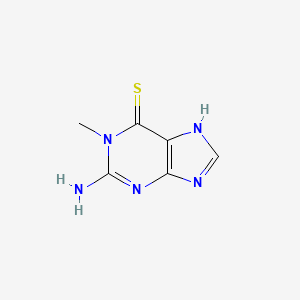

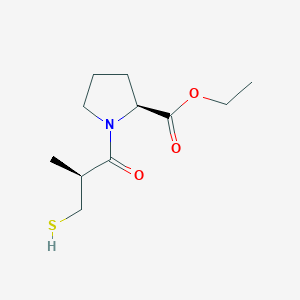
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3416635.png)
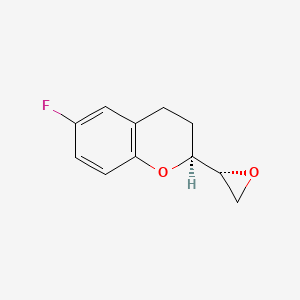
![2H-1-Benzopyran-2-methanol, alpha,alpha'-[[(phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-, (alphaR,alpha'R,2R,2'S)-rel-](/img/structure/B3416643.png)
